molecular formula C18H28Cl2N12O10Pt B053019 Cyclohexyldiamine-9-methylguanine platinum IV CAS No. 118574-84-8

Cyclohexyldiamine-9-methylguanine platinum IV

Katalognummer B053019
CAS-Nummer: 118574-84-8
Molekulargewicht: 838.5 g/mol
InChI-Schlüssel: YTGHJMXSBNXVOC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyldiamine-9-methylguanine platinum IV, also known as JM216, is a platinum-based anticancer drug that has shown great potential in the treatment of various types of cancer. It is a third-generation platinum drug that has been developed to overcome the limitations of earlier generations of platinum drugs, such as cisplatin and carboplatin.

Wirkmechanismus

Cyclohexyldiamine-9-methylguanine platinum IV exerts its anticancer effects by binding to DNA and causing cross-linking, which leads to DNA damage and ultimately cell death. The mechanism of action of Cyclohexyldiamine-9-methylguanine platinum IV is similar to that of other platinum-based drugs, but it has been shown to be more potent and less toxic than earlier generations of platinum drugs.
Biochemical and Physiological Effects:
Cyclohexyldiamine-9-methylguanine platinum IV has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclohexyldiamine-9-methylguanine platinum IV has several advantages over earlier generations of platinum drugs, including its increased potency and reduced toxicity. However, it also has some limitations for lab experiments, including its complex synthesis method and the need for specialized equipment and expertise. Additionally, Cyclohexyldiamine-9-methylguanine platinum IV may have different effects in different types of cancer cells, which may make it less effective in some cases.

Zukünftige Richtungen

There are several future directions for the study of Cyclohexyldiamine-9-methylguanine platinum IV, including the development of new formulations and delivery methods, the exploration of its potential use in combination with other anticancer drugs, and the investigation of its effects on different types of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of Cyclohexyldiamine-9-methylguanine platinum IV and to identify biomarkers that may predict its efficacy in different types of cancer.

Synthesemethoden

The synthesis of Cyclohexyldiamine-9-methylguanine platinum IV involves the reaction of cyclohexanediamine with 9-methylguanine, followed by the addition of platinum IV. The resulting compound is purified through a series of chemical reactions, resulting in the final product. The synthesis method of Cyclohexyldiamine-9-methylguanine platinum IV is complex and requires specialized knowledge and equipment.

Wissenschaftliche Forschungsanwendungen

Cyclohexyldiamine-9-methylguanine platinum IV has been extensively studied for its potential use in the treatment of various types of cancer, including ovarian, lung, and breast cancer. It has been shown to be effective in both in vitro and in vivo studies, with promising results in clinical trials. Cyclohexyldiamine-9-methylguanine platinum IV has also been studied for its potential use in combination with other anticancer drugs, such as paclitaxel and gemcitabine.

Eigenschaften

CAS-Nummer

118574-84-8

Produktname

Cyclohexyldiamine-9-methylguanine platinum IV

Molekularformel

C18H28Cl2N12O10Pt

Molekulargewicht

838.5 g/mol

IUPAC-Name

2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);diperchlorate

InChI

InChI=1S/2C6H7N5O.C6H14N2.2ClHO4.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;2*2-1(3,4)5;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;2*(H,2,3,4,5);/q;;;;;+2/p-2

InChI-Schlüssel

YTGHJMXSBNXVOC-UHFFFAOYSA-L

Isomerische SMILES

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

SMILES

CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

Kanonische SMILES

CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pt+2]

Synonyme

cyclohexyldiamine-9-methylguanine platinum IV

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.